molecular formula C16H15N3O4S B7850939 cyclopentyl 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate

cyclopentyl 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate

Cat. No.: B7850939
M. Wt: 345.4 g/mol
InChI Key: HQJGJNYADHUTEI-UHFFFAOYSA-N
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Description

The compound identified as “cyclopentyl 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate” is a chemical entity with specific properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cyclopentyl 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate involves specific synthetic routes and reaction conditions. The synthesis typically requires the use of various reagents and catalysts under controlled conditions to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound. Common methods include multi-step synthesis involving intermediate compounds and purification steps to isolate the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

cyclopentyl 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions can be performed using reducing agents to modify the chemical structure.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

cyclopentyl 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of cyclopentyl 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Properties

IUPAC Name

cyclopentyl 2-[[5-cyano-6-(furan-2-yl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c17-8-11-14(12-6-3-7-22-12)18-16(19-15(11)21)24-9-13(20)23-10-4-1-2-5-10/h3,6-7,10H,1-2,4-5,9H2,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJGJNYADHUTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.